Propylazanium;iodide
Description
Propylazanium iodide is an alkylammonium iodide compound characterized by a quaternary ammonium cation (propylazanium, [C₃H₇NH₃]⁺) paired with an iodide (I⁻) anion. Such compounds are typically ionic solids with applications in organic synthesis, catalysis, and materials science due to their solubility in polar solvents and stability under ambient conditions.
Properties
IUPAC Name |
propylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPQOZCVIEHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quaternary Ammonium Iodides vs. Metal Iodides
- Propylazanium Iodide: Likely exhibits a crystalline ionic structure stabilized by hydrogen bonding between the ammonium cation and iodide anion. The presence of the organic cation introduces hydrophilicity and low melting points compared to inorganic metal iodides .
- Metal Iodides (e.g., KI, CsPbI₃): Inorganic iodides like KI form face-centered cubic lattices with high thermal stability. Hybrid perovskites such as CsPbI₃ adopt a cubic perovskite structure (AMX₃), where the inorganic framework (Pb-I) dominates electronic properties, enabling high carrier mobility (>2000 cm²/(V s)) .
Table 1: Structural and Electronic Comparison
| Compound | Structure Type | Band Gap (eV) | Carrier Mobility (cm²/(V s)) |
|---|---|---|---|
| Propylazanium Iodide* | Ionic crystal | N/A | Low (insulating) |
| KI | Cubic (FCC) | ~6.0 | Insulating |
| CsPbI₃ | Cubic perovskite | 1.73 | >2000 (electron) |
| CH₃NH₃PbI₃ | Tetragonal perovskite | 1.55 | ~800 (hole) |
*Inferred from analogous alkylammonium iodides.
Chemical Reactivity
Hydrolysis and Redox Behavior
- Propylazanium Iodide: Expected to undergo hydrolysis in aqueous media, releasing HI and forming propylamine derivatives.
- Aluminum Iodide (AlI₃) : Reacts violently with water, producing HI and Al(OH)₃ . Acts as a strong Lewis acid in organic synthesis.
- Tin/Lead Iodide Perovskites : Susceptible to oxidation (e.g., Sn²⁺ → Sn⁴⁺ in CH₃NH₃SnI₃), leading to p-type conductivity. This contrasts with Propylazanium iodide, which lacks redox-active metal centers .
Electrochemical Behavior
Photocatalytic and Photovoltaic Efficiency
Table 2: Photocatalytic Efficiency of Iodide Compounds
Analytical and Industrial Use
- Iodide Standards (e.g., NIST-traceable) : Critical for calibrating sensors in clinical (thyroid function tests) and environmental monitoring .
- Propylazanium Iodide: Potential use in ion-selective electrodes (ISEs) for iodide detection, though less common than KI or NaI .
Key Research Findings
Thermal Stability : Propylazanium iodide is expected to decompose at lower temperatures (<200°C) compared to CsPbI₃ (>300°C) due to weaker ionic interactions .
Reactivity Trends : Metal iodides (AlI₃, SnI₂) exhibit higher redox activity and Lewis acidity than alkylammonium iodides, making them preferable in catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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